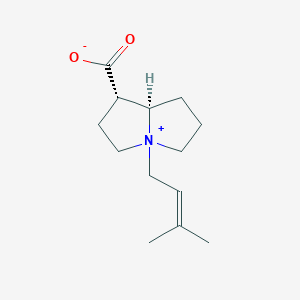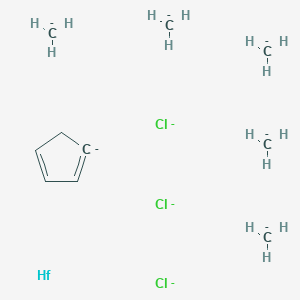
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is a coordination complex that involves hafnium, a transition metal, coordinated with cyclopenta-1,3-diene and trichloride ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium;trichloride typically involves the reaction of hafnium tetrachloride with cyclopenta-1,3-diene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium oxide complexes, while substitution reactions can produce a variety of hafnium-ligand complexes .
科学的研究の応用
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties
作用機序
The mechanism of action of carbanide;cyclopenta-1,3-diene;hafnium;trichloride involves its interaction with molecular targets through coordination chemistry. The hafnium center can coordinate with various substrates, facilitating catalytic reactions. The cyclopenta-1,3-diene and trichloride ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
類似化合物との比較
Similar Compounds
Cyclopentadienylhafnium trichloride: Similar in structure but differs in the specific ligands coordinated to the hafnium center.
Dimethylbis(cyclopentadienyl)hafnium(IV): Another hafnium complex with different ligands, leading to distinct chemical properties and applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium;trichloride is unique due to its specific combination of ligands, which confer unique reactivity and stability. This makes it particularly valuable in catalytic applications and advanced material synthesis .
特性
分子式 |
C10H20Cl3Hf-9 |
|---|---|
分子量 |
425.1 g/mol |
IUPAC名 |
carbanide;cyclopenta-1,3-diene;hafnium;trichloride |
InChI |
InChI=1S/C5H5.5CH3.3ClH.Hf/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;5*1H3;3*1H;/q6*-1;;;;/p-3 |
InChIキー |
DROXWYIBBCYOSR-UHFFFAOYSA-K |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
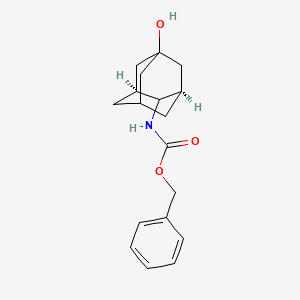
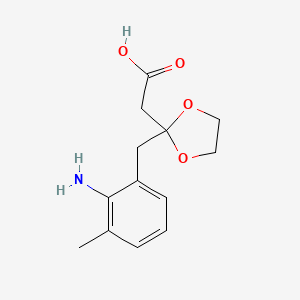
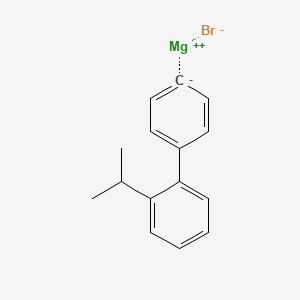
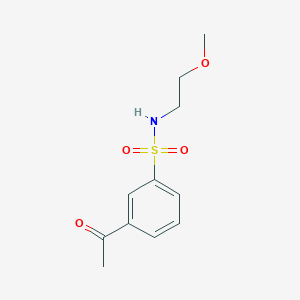
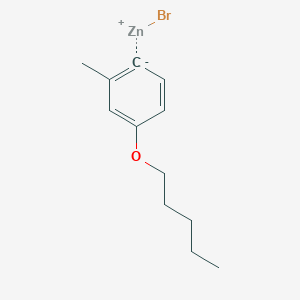
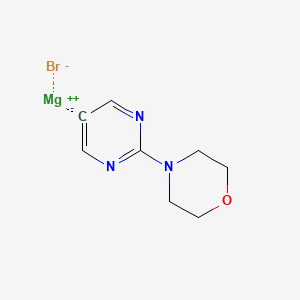
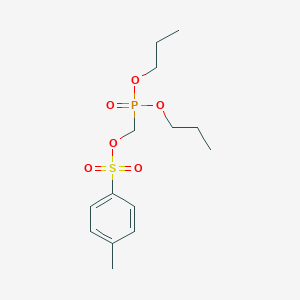
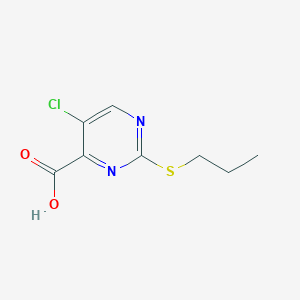
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
